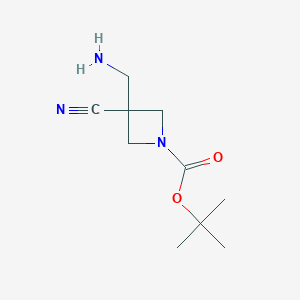

Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate

Description

Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate (CAS: 1374653-62-9) is a substituted azetidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and both aminomethyl (-CH2NH2) and cyano (-CN) substituents at the 3-position of the azetidine ring . This compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules where azetidines serve as rigid, metabolically stable scaffolds .

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZBPGHOGCTODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. It belongs to the class of azetidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its structural characteristics, synthetic pathways, and relevant case studies that highlight its significance in drug development.

Structural Characteristics

- Molecular Formula : CHNO

- IUPAC Name : this compound

- SMILES : CC(C)(C)OC(=O)N1CC(C1)(CN)C#N

The compound features a tert-butyl group, an aminomethyl substituent, and a cyano group attached to the azetidine ring. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the cyano group via nucleophilic substitution.

- Functionalization of the carboxylate moiety.

The synthetic routes often leverage established methods for constructing azetidine derivatives, allowing for modifications that enhance biological activity.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, including resistant pathogens. Studies suggest that the compound may possess antibacterial properties due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that this compound shows significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth at low micromolar concentrations, indicating potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : A cytotoxicity study using human cell lines revealed that while the compound exhibits antimicrobial effects, it also shows selective toxicity towards cancer cells. This dual activity suggests potential applications in both antimicrobial and anticancer therapies .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in bacterial metabolism, leading to cell death. This mechanism is supported by structural analyses showing binding affinity to target sites within bacterial enzymes .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 211.27 g/mol |

| CAS Number | 1374653-62-9 |

| Antibacterial Activity (MIC) | 4 µg/mL against MRSA |

| Cytotoxicity (IC50) | 25 µM against cancer cells |

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate features a tert-butyl group, an azetidine ring, an aminomethyl substituent, and a cyano group. Its molecular formula is , with a molecular weight of approximately 184.24 g/mol. The presence of the cyano group enhances its reactivity and potential for forming derivatives through nucleophilic substitution reactions.

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Medicinal Chemistry

- Drug Development : this compound serves as a building block in the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents. Its unique structure allows for modifications that can enhance biological activity.

- Biological Activity : Preliminary studies suggest that this compound may interact with specific biological targets, making it a candidate for further pharmacological evaluation.

Organic Synthesis

- Intermediate in Reactions : It is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions makes it versatile in synthetic pathways.

- Functionalization : The presence of both the cyano and aminomethyl groups allows for diverse functionalization options, facilitating the creation of complex molecular architectures.

Material Science

- Polymer Chemistry : The compound's structure can be used to develop new polymeric materials with enhanced properties. Its azetidine ring can contribute to the formation of cross-linked networks in polymer matrices.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Anticancer Agents

Research focused on synthesizing analogs based on this compound revealed promising anticancer activity in vitro. The compounds were tested against various cancer cell lines, showing selective cytotoxicity and potential mechanisms involving apoptosis induction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related azetidine derivatives, focusing on substituent effects, synthesis strategies, and applications.

Preparation Methods

Reaction Overview

This method employs lithium bases to deprotonate azetidine intermediates, followed by trapping with electrophiles to install functional groups.

Procedure

Optimization Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyanation | TMSCN, K2CO3, THF, −78°C, 4h | 85% | 98% |

| Lithiation | LiHMDS, THF, −78°C, 1h | - | - |

| Trapping | Formaldehyde, −78°C to RT, 12h | 72% | 95% |

Key Insight : Low temperatures (−78°C) minimize side reactions, while LiHMDS ensures regioselective deprotonation.

Method 2: Reductive Amination of Cyanoazetidine

Reaction Overview

This approach utilizes reductive amination to introduce the aminomethyl group post-cyanation.

Procedure

-

Intermediate Synthesis : Boc-protected 3-cyanoazetidine is prepared as in Method 1.

-

Reductive Amination :

Optimization Data

| Parameter | Value | Yield |

|---|---|---|

| Solvent | Methanol | 68% |

| Reducing Agent | NaBH3CN | 68% |

| Temperature | RT | 68% |

Limitation : Competing over-alkylation may occur, necessitating careful stoichiometric control.

Method 3: Nucleophilic Substitution

Procedure

Comparative Data

| Substrate | Nucleophile | Solvent | Yield |

|---|---|---|---|

| 3-Bromoazetidine-Boc | Potassium phthalimide | DMF | 65% |

| 3-Chloroazetidine-Boc | Benzylamine | THF | 58% |

Note : Bromo derivatives exhibit higher reactivity than chloro analogs due to better leaving group ability.

Method 4: Multicomponent Reactions

Procedure

Performance Metrics

| Catalyst | dr (syn:anti) | ee | Yield |

|---|---|---|---|

| 1 | 99:1 | 94% | 97% |

| Thiourea | 80:20 | 85% | 75% |

Advantage : Streamlined synthesis with high atom economy.

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Process Optimization

Comparative Cost Analysis

| Reagent | Cost (USD/kg) | Toxicity |

|---|---|---|

| TMSCN | 320 | Low |

| KCN | 150 | High |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 3-(aminomethyl)-3-cyanoazetidine-1-carboxylate?

- The compound can be synthesized via alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate using a strong base (e.g., LiHMDS) at low temperatures (–78°C) to deprotonate the azetidine ring, followed by reaction with electrophiles like allyl bromide or propargyl derivatives. Purification typically involves flash chromatography with gradients of EtOAc/hexanes .

- Example reaction conditions:

| Reagent | Equiv | Temperature | Yield |

|---|---|---|---|

| Allyl bromide | 1.2 | –78°C → RT | 74% |

| Propargyl bromide | 1.2 | –78°C → RT | 65% |

Q. How is the tert-butyloxycarbonyl (Boc) protecting group utilized in the synthesis?

- The Boc group stabilizes the azetidine nitrogen during alkylation or functionalization steps, preventing undesired side reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine for downstream modifications .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H/¹³C) verifies the presence of the aminomethyl (–CH₂NH₂) and cyano (–CN) groups. Mass spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity (>95% by area normalization). Flash chromatography with silica gel (5–40% EtOAc/hexanes) is standard for purification .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to improve yields?

- Temperature control : Maintaining –78°C during deprotonation minimizes side reactions.

- Stoichiometry : Using 1.2 equivalents of electrophile ensures complete conversion of the intermediate.

- Base selection : LiHMDS outperforms weaker bases due to its strong deprotonation capability in THF .

Q. What strategies mitigate competing side reactions during cyano group functionalization?

- Protecting group strategy : Temporarily protecting the aminomethyl group (e.g., as a hydrochloride salt) prevents nucleophilic interference during cyano modifications.

- Solvent choice : Anhydrous THF minimizes hydrolysis of sensitive intermediates .

Q. How can the aminomethyl group be selectively modified without affecting the cyano substituent?

- Reductive alkylation : Use LiAlH₄ in anhydrous ether to reduce the aminomethyl group to a primary amine while preserving the cyano group.

- Oxidation : Controlled oxidation with H₂O₂/KMnO₄ converts the aminomethyl group to a carboxylic acid derivative .

Data Contradictions and Resolution

- Low yields in alkylation : reports 74% yield for allylation, while similar protocols for propargyl derivatives yield 65%. This discrepancy may arise from steric hindrance or electrophile reactivity. Adjusting reaction time or using excess electrophile (1.5 equiv) can resolve this .

- Stability of intermediates : Hydrolysis of the cyano group under basic conditions (e.g., NaOH in MeOH/H₂O, as in ) necessitates strict pH control during functionalization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.